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Compound of Interest

Compound Name: TCH-165

Cat. No.: B611247

Introduction

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, responsible for
degrading unneeded or damaged proteins in a ubiquitin-independent manner. Its activity is
crucial for maintaining protein homeostasis (proteostasis). TCH-165 is a novel small molecule
modulator of proteasome assembly. Unlike direct inhibitors or activators that target the catalytic
sites, TCH-165 regulates the dynamic equilibrium between the 26S and 20S proteasome
complexes.[1][2] It promotes the disassembly of the 26S proteasome, thereby increasing the
cellular pool of free, active 20S proteasomes.[1][3] Furthermore, TCH-165 is reported to induce
an "open-gate" conformation in the 20S particle, enhancing substrate access to the internal
catalytic chamber and boosting the degradation of intrinsically disordered proteins (IDPs) such
as a-synuclein, tau, and c-MYC.

These application notes provide detailed protocols for researchers, scientists, and drug
development professionals to accurately quantify the effects of TCH-165 on 20S proteasome
activity, both in biochemical and cell-based settings.

Mechanism of Action of TCH-165

TCH-165 shifts the cellular balance of proteasome complexes. The 26S proteasome, which
degrades ubiquitinated proteins, is in a dynamic equilibrium with its constituent parts: the 20S
core particle (CP) and the 19S regulatory particle (RP). TCH-165 treatment favors the
dissociation of the 19S cap from the 20S core, leading to an increased concentration of free
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20S proteasomes. This, combined with the induction of an open-gate conformation, enhances
the degradation of non-ubiquitinated, intrinsically disordered proteins.
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Caption: TCH-165 modulates proteasome assembly equilibrium.

Data Presentation: Efficacy of TCH-165 on 20S
Proteasome Activity

Quantitative analysis reveals that TCH-165 enhances all three peptidase activities of the 20S
proteasome in a concentration-dependent manner. The following table summarizes the in vitro
efficacy of TCH-165 on purified human 20S proteasome.
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Proteolytic Fluorogenic Maximum Fold
. ECso (M) Reference
Activity Substrate Enhancement
Chymotrypsin-
Suc-LLVY-AMC 4.2 ~8-10 fold
like (CT-L)
Trypsin-like
Boc-LRR-AMC 3.2 ~3 fold
(Tryp-L)
Caspase-like
Z-LLE-AMC 4.7 ~2 fold
(Casp-L)

ECso (Half-maximal effective concentration) is the concentration of TCH-165 that produces

50% of the maximum possible enhancement of enzyme activity.

Experimental Protocols

Three key protocols are presented to measure the impact of TCH-165: a direct biochemical

assay, a cell-based lysate assay, and an in-gel activity assay to visualize changes in

proteasome complexes.

Protocol 1: In Vitro 20S Proteasome Activity Assay

This protocol directly measures the effect of TCH-165 on the activity of purified 20S

proteasome using a fluorogenic substrate.

Materials:

Purified human 20S proteasome

e TCH-165 stock solution (e.g., in DMSO)

o Assay Buffer: 20 mM Tris-HCI (pH 7.5)

¢ Fluorogenic Substrates:

o Suc-LLVY-AMC (for chymotrypsin-like activity)

o Boc-LRR-AMC (for trypsin-like activity)
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o Z-LLE-AMC (for caspase-like activity)

o 96-well black, flat-bottom plates

e Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm for AMC
substrates)

Procedure:

Preparation: Thaw all reagents on ice. Dilute the purified 20S proteasome in assay buffer to
the desired working concentration (e.g., 1-5 nM).

o Compound Plating: Prepare serial dilutions of TCH-165 in assay buffer. Add a fixed volume
(e.g., 10 pL) of each TCH-165 dilution to the wells of the 96-well plate. Include a vehicle
control (DMSO) and a no-enzyme control.

o Enzyme Addition: Add the diluted 20S proteasome solution (e.g., 80 L) to each well
containing TCH-165 or vehicle.

e Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow TCH-165 to interact
with the proteasome.

e Reaction Initiation: Prepare the fluorogenic substrate stock solution in DMSO and dilute it to
a working concentration (e.g., 100 uM) in assay buffer. Add the substrate solution (e.g., 10
uL) to all wells to initiate the reaction.

o Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes (kinetic mode).

o Data Analysis:

[e]

Subtract the background fluorescence from the no-enzyme control wells.

o

Calculate the rate of reaction (Vo) for each well by determining the slope of the linear
portion of the fluorescence versus time plot.

o

Plot the reaction rates against the TCH-165 concentration and fit the data to a dose-
response curve to determine the ECso.
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Protocol 2: Cell-Based 20S Proteasome Activity Assay

This protocol measures proteasome activity in lysates from cells treated with TCH-165,
reflecting the compound's effect in a biological environment.

Materials:

e Cellline (e.g., HEK293T, RPMI-8226)
e Cell culture medium and supplements
e TCH-165

o Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NacCl, 1% Triton X-100. Add
protease inhibitors (proteasome inhibitors must be excluded).

o BCA or Bradford protein assay reagents
e Fluorogenic substrate (e.g., Suc-LLVY-AMC)
o 96-well black, flat-bottom plates
o Fluorometric plate reader
Procedure:
e Cell Culture and Treatment:
o Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.

o Treat the cells with various concentrations of TCH-165 (e.g., 3, 10, 30 uM) and a vehicle
control (DMSO) for a specified duration (e.g., 12-24 hours).

e Cell Lysis:
o Wash the cells twice with ice-cold PBS.

o Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 20
minutes with occasional agitation.
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o Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g
for 15 minutes at 4°C to pellet cell debris.

o Collect the supernatant (cytosolic extract).

o Protein Quantification: Determine the total protein concentration of each lysate using a BCA
or Bradford assay.

o Activity Assay:

o Dilute the cell lysates with assay buffer to a uniform protein concentration (e.g., 10-20 ug
of total protein per well).

o Add the diluted lysate to the wells of a 96-well black plate.

o Initiate the reaction by adding the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final
concentration of 50-100 puM).

e Measurement and Analysis:
o Measure fluorescence kinetically at 37°C as described in Protocol 1.

o Calculate the reaction rate and normalize it to the amount of protein in each well (e.qg.,
RFU/min/ug protein).

o Compare the normalized activity of TCH-165-treated samples to the vehicle control to
determine the fold increase in activity.
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Caption: Workflow for cell-based proteasome activity measurement.
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Protocol 3: Native PAGE In-Gel Activity Assay

This protocol provides qualitative and semi-quantitative evidence of the shift from 26S to 20S
proteasome complexes and their respective activities.

Materials:

e Lysates from TCH-165-treated and control cells (prepared as in Protocol 2, but in a non-
denaturing buffer without Triton X-100 if possible, and with 1 mM ATP to stabilize 26S
complexes in controls).

o Native PAGE gel system (e.g., 4-12% Bis-Tris gel)

» Native gel running buffer

« In-gel activity buffer: 50 mM Tris-HCI (pH 7.5), 1 mM ATP, 5 mM MgCl:
e Fluorogenic substrate (Suc-LLVY-AMC)

e UV transilluminator or gel imaging system

Procedure:

o Sample Preparation: Mix cell lysates (equal protein amounts) with a native gel loading dye.
Do not heat or add reducing agents.

o Electrophoresis: Run the samples on a native polyacrylamide gel at 4°C to resolve the
different proteasome complexes (doubly-capped 26S, singly-capped 26S, and free 20S).

e In-Gel Activity Detection:

o After electrophoresis, carefully remove the gel and incubate it in the in-gel activity buffer
containing the fluorogenic substrate (e.g., 100 uM Suc-LLVY-AMC).

o Incubate at 37°C for 15-30 minutes, protected from light.

e Visualization:
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o Visualize the fluorescent bands under a UV transilluminator. Active proteasome complexes
will appear as bright bands where the substrate has been cleaved.

o Image the gel for documentation.

e Analysis: Compare the band intensities between lanes. A successful TCH-165 treatment
should show a decrease in the intensity of the bands corresponding to 26S proteasomes and
a significant increase in the intensity of the band corresponding to the free 20S proteasome.
This visually confirms the mechanism of action. For confirmation, a parallel gel can be run
and subjected to Western blotting using antibodies against 20S (e.g., anti-p5) and 19S (e.g.,
anti-Rptl) subunits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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